
2-Chloro-4-(cyclopropylmethoxy)pyrimidine
Overview
Description
2-Chloro-4-(cyclopropylmethoxy)pyrimidine (CCMP) is a chemical compound of the pyrimidine family . It is characterized by the presence of a cyclopropylmethoxy group.
Synthesis Analysis
Pyrimidines, including 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, can be synthesized through various methods . One common approach involves the use of organolithium reagents . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is C8H9ClN2O . It contains a total of 24 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .Scientific Research Applications
Regioselective Synthesis of Pyrimidine Derivatives
2-Chloro-4-(cyclopropylmethoxy)pyrimidine: serves as a starting material for the regioselective synthesis of new pyrimidine derivatives. Utilizing organolithium reagents, researchers can introduce various substituents into the pyrimidine ring, particularly at the C-4 position . This regioselectivity is crucial for the development of compounds with specific biological activities.
Palladium-Catalyzed Hiyama Cross-Couplings
This compound is used in palladium-catalyzed Hiyama cross-coupling reactions with organosilanes . The process allows for the efficient synthesis of C2-aryl pyrimidine derivatives, which are valuable in the creation of pharmaceuticals and natural products due to their stability and low toxicity.
Anti-Inflammatory Applications
Pyrimidine derivatives, including those derived from 2-Chloro-4-(cyclopropylmethoxy)pyrimidine , exhibit anti-inflammatory properties . They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha.
Synthesis of Fluorescent Dyes
The compound is used in the synthesis of novel fluorescent dyes, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes . These dyes have applications in biosensors for protein assays, providing a method for detecting and quantifying proteins in various samples.
Development of Antimicrobial Agents
Due to the presence of the pyrimidine moiety, derivatives of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine can be developed into potent antimicrobial agents . Their structural diversity allows for the targeting of a broad spectrum of microbial pathogens.
Structure-Activity Relationship (SAR) Studies
2-Chloro-4-(cyclopropylmethoxy)pyrimidine: derivatives are used in SAR studies to understand the relationship between chemical structure and biological activity . These studies are fundamental in the design of new drugs with enhanced efficacy and reduced toxicity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUPMUOLFQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclopropylmethoxy)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



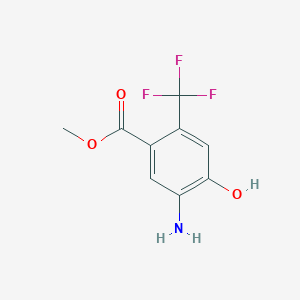
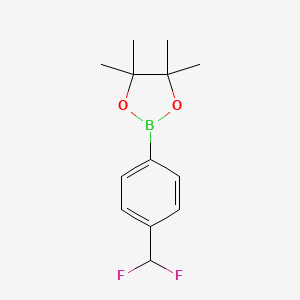
![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)

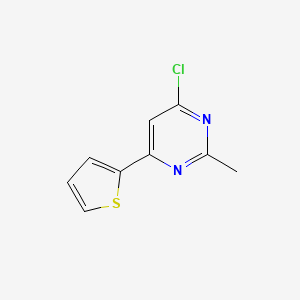
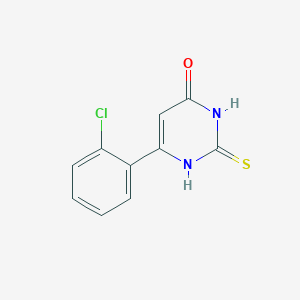
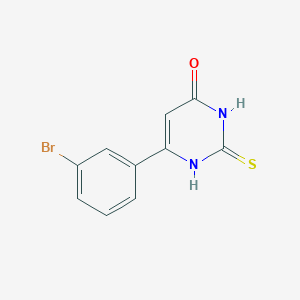
![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)
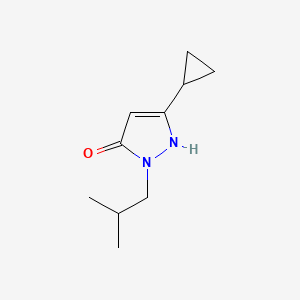

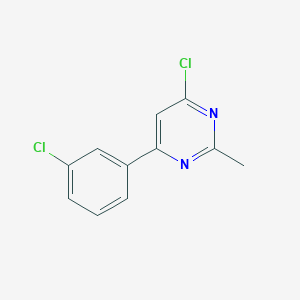
![3-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1467007.png)

